N-Acetyl-D-glucosamine 6-phosphate disodium salt

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-Acetyl-D-glucosamine derivatives, including its phosphate forms, involves chemical reactions that condense crystalline phosphoric acid with acetamido derivatives of D-glucose, followed by selective removal of protecting groups and separation of anomers. A notable example is the synthesis of N-acetyl-α- and β-D-glucosamine 1-phosphates, where the O-acetyl groups are removed to precipitate excess phosphoric acid as insoluble salts, followed by anion exchange resin separation to obtain the desired anomers (O’Brien, 1964).

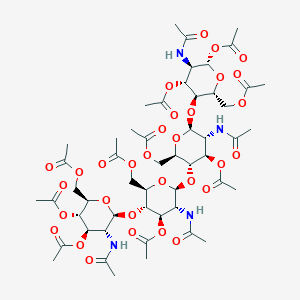

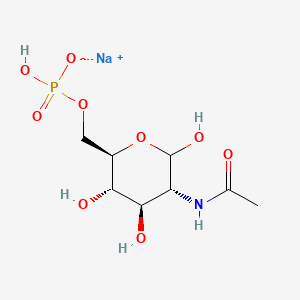

Molecular Structure Analysis

The molecular structure of N-Acetyl-D-glucosamine 6-phosphate disodium salt is characterized by its acetyl-amino and phosphate functional groups attached to the glucose molecule. Structural analyses, such as X-ray crystallography, have provided insights into the enzyme mechanisms that involve this compound, highlighting the importance of the 2-amino function in its interactions with enzymes like glucosamine-6-phosphate synthase (Bearne & Blouin, 2000).

Chemical Reactions and Properties

N-Acetyl-D-glucosamine 6-phosphate disodium salt participates in biochemical reactions as a substrate for enzymes involved in the biosynthesis of UDP-N-acetylglucosamine. It is synthesized by the action of glucosamine-6-phosphate N-acetyltransferase, which transfers an acetyl group to glucosamine 6-phosphate. This enzymatic reaction is crucial for the production of N-acetyl-D-glucosamine 6-phosphate, an essential intermediate in the biosynthesis pathway (Wang et al., 2006).

Physical Properties Analysis

The physical properties of N-Acetyl-D-glucosamine 6-phosphate disodium salt, such as solubility, stability, and crystalline structure, are influenced by its molecular configuration and the presence of functional groups. These properties are critical for its biological function and its interaction with enzymes in metabolic pathways.

Chemical Properties Analysis

Chemically, N-Acetyl-D-glucosamine 6-phosphate disodium salt exhibits properties typical of phosphorylated sugars, including participation in glycosylation reactions and serving as a substrate for specific enzymes in metabolic pathways. Its acetyl group plays a vital role in enzyme specificity and reaction mechanisms, as demonstrated in studies on enzyme inhibitors and the synthesis of glucosamine derivatives (Bearne, 1996).

Wissenschaftliche Forschungsanwendungen

“N-Acetyl-D-glucosamine 6-phosphate disodium salt” is an intracellular form of GlcNAc and is a substrate used to identify, differentiate, and characterize N-acetyl-D-glucosamine-phosphate deacetylases . These enzymes play a crucial role in the amino sugar metabolism pathway, which is important for the synthesis of cell wall peptidoglycan in bacteria and for the synthesis of glycosaminoglycans in mammals .

The experimental procedures typically involve using this compound as a substrate in enzymatic assays to study the activity of N-acetyl-D-glucosamine-phosphate deacetylases . The results or outcomes obtained from such studies can provide valuable insights into the function and regulation of these enzymes, which can have implications for understanding and treating various diseases .

“N-Acetyl-D-glucosamine 6-sulfate (GlcNAc-6S)” is used as a substrate and inhibitor to identify, differentiate, and characterize various sulfatase(s) , especially N-acetylglucosamine-6-sulphatase(s) . Sulfatases are enzymes that catalyze the hydrolysis of sulfate esters, which play a crucial role in the metabolism of sulfur compounds in cells .

The experimental procedures typically involve using this compound as a substrate in enzymatic assays to study the activity of N-acetylglucosamine-6-sulphatase(s) . The results or outcomes obtained from such studies can provide valuable insights into the function and regulation of these enzymes, which can have implications for understanding and treating various diseases .

“N-Acetyl-D-glucosamine 6-sulfate (GlcNAc-6S)” is used as a substrate and inhibitor to identify, differentiate, and characterize various sulfatase(s) , especially N-acetylglucosamine-6-sulphatase(s) . Sulfatases are enzymes that catalyze the hydrolysis of sulfate esters, which play a crucial role in the metabolism of sulfur compounds in cells .

The experimental procedures typically involve using this compound as a substrate in enzymatic assays to study the activity of N-acetylglucosamine-6-sulphatase(s) . The results or outcomes obtained from such studies can provide valuable insights into the function and regulation of these enzymes, which can have implications for understanding and treating various diseases .

Safety And Hazards

N-Acetyl-D-glucosamine 6-phosphate disodium salt is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Eigenschaften

IUPAC Name |

sodium;[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO9P.Na/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16;/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16);/q;+1/p-1/t4-,5-,6-,7-,8?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIDKAUZPGVSRH-FROKLYQUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COP(=O)(O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COP(=O)(O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NNaO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-D-glucosamine-6-phosphate disodium salt | |

CAS RN |

102029-88-9 | |

| Record name | N-Acetyl-D-glucosamine 6-phosphate disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)

![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)

![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)

![O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B1140763.png)